2-(Dicyclohexylphosphino)-2',4'-dimethylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is an organophosphorus compound that features a biphenyl backbone substituted with dicyclohexylphosphino and dimethyl groups. This compound is known for its utility as a ligand in various catalytic processes, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,4’-dimethyl-[1,1’-biphenyl]-2-yl lithium with dicyclohexylchlorophosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coupling Reactions: It is widely used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.
Coupling Reactions: Palladium catalysts are often employed, with bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in cross-coupling reactions, the products are typically biaryl compounds .
Scientific Research Applications
Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine has several applications in scientific research:
Biology: The compound is explored for its potential in modifying biological molecules through phosphine-mediated reactions.
Medicine: Research is ongoing to investigate its role in drug synthesis and development.
Mechanism of Action
The mechanism by which Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing transition states and intermediates, thereby lowering the activation energy of the reactions .
Comparison with Similar Compounds
Similar Compounds
SPhos: 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
RuPhos: 2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl
Uniqueness
Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific substitution pattern on the biphenyl backbone, which imparts distinct steric and electronic properties. These properties enhance its performance as a ligand in catalytic processes, making it more effective in certain reactions compared to its analogs .
Properties
Molecular Formula |
C26H35P |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
dicyclohexyl-[2-(2,4-dimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C26H35P/c1-20-17-18-24(21(2)19-20)25-15-9-10-16-26(25)27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h9-10,15-19,22-23H,3-8,11-14H2,1-2H3 |
InChI Key |
AWWTYLRNALAXJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.